5-bromo-1-methyl-1H-imidazole-4-carbaldehyde
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Overview
Description
5-Bromo-1-methyl-1H-imidazole-4-carbaldehyde: is a heterocyclic compound with the molecular formula C5H5BrN2O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-methyl-1H-imidazole-4-carbaldehyde typically involves the bromination of 1-methylimidazole followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent and Vilsmeier-Haack reagent for formylation .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Oxidation: 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid.
Reduction: 5-bromo-1-methyl-1H-imidazole-4-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Bromo-1-methyl-1H-imidazole-4-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound can be used to study the effects of imidazole derivatives on biological systems. It may serve as a precursor for the synthesis of biologically active molecules .
Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 5-bromo-1-methyl-1H-imidazole-4-carbaldehyde depends on its specific applicationThe bromine atom and the aldehyde group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
- 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde
- 5-Bromo-1-methyl-1H-imidazole
- 4-Bromo-5-formyl-1-methyl-1H-imidazole
Comparison: 5-Bromo-1-methyl-1H-imidazole-4-carbaldehyde is unique due to the position of the bromine and aldehyde groups on the imidazole ringCompared to similar compounds, it may offer distinct advantages in certain synthetic routes and biological activities .
Properties
CAS No. |
79326-90-2 |
---|---|
Molecular Formula |
C5H5BrN2O |
Molecular Weight |
189 |
Purity |
95 |
Origin of Product |
United States |
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